molecular formula C16H16INO B5211564 N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide

N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide

Cat. No. B5211564
M. Wt: 365.21 g/mol
InChI Key: YLIFIRMQVMUIBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide, also known as IMD 0354, is a synthetic small molecule inhibitor that targets the IκB kinase (IKK) complex. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 targets the IKK complex, which is a key mediator of the NF-κB signaling pathway. This pathway is involved in the regulation of various cellular processes, including inflammation, immune response, and cell survival. By inhibiting the IKK complex, N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 prevents the phosphorylation and subsequent degradation of IκB, which is an inhibitor of NF-κB. This leads to the inhibition of NF-κB activation and downstream signaling.
Biochemical and Physiological Effects:
N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis. It also inhibits angiogenesis and metastasis. Inflammatory responses are reduced by N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 through the suppression of cytokine production and the inhibition of leukocyte migration. In addition, this compound has been found to modulate the immune response by regulating the differentiation and activation of immune cells.

Advantages and Limitations for Lab Experiments

N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has also been shown to have high potency and selectivity for the IKK complex. However, N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. In addition, this compound has not been extensively studied in clinical trials, which limits its potential therapeutic applications.

Future Directions

There are several future directions for N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 research. One area of interest is the development of more potent and selective IKK inhibitors based on the structure of N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354. Another direction is the investigation of the potential therapeutic applications of N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 in combination with other chemotherapeutic agents or immunotherapies. Finally, the clinical development of N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 for the treatment of cancer and inflammatory disorders is an important future direction.

Synthesis Methods

N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 can be synthesized through a multistep process involving the reaction of 4-iodo-2-methylphenol with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield the final product.

Scientific Research Applications

N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 has been extensively studied for its potential therapeutic applications. In cancer research, N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
Inflammation and autoimmune disorders have also been targeted by N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354. This compound has been shown to reduce the severity of inflammation in animal models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. In addition, N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 has been found to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

properties

IUPAC Name

N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO/c1-10-4-5-13(8-11(10)2)16(19)18-15-7-6-14(17)9-12(15)3/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIFIRMQVMUIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.